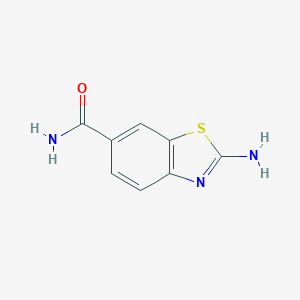

2-Amino-1,3-benzothiazole-6-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRLVAQRFQEQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345682 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111962-90-4 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-6-carboxamide: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide focuses on a specific derivative, 2-Amino-1,3-benzothiazole-6-carboxamide, a molecule of growing interest in the field of drug discovery. Its unique structural features and potential to interact with novel biological targets make it a compelling subject for in-depth study. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in therapeutic development, with a particular focus on its role as an RNA-binding molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| IUPAC Name | 2-amino-1,3-benzothiazole-6-carboxamide | PubChem[3] |

| CAS Number | 111962-90-4 | PubChem[3] |

| Molecular Formula | C₈H₇N₃OS | PubChem[3] |

| Molecular Weight | 193.23 g/mol | PubChem[3] |

| Melting Point | 176.43 °C (Predicted) | Chemchart[4] |

| Boiling Point | 422.58 °C (Predicted) | Chemchart[4] |

| Water Solubility | 396.25 mg/L (Predicted) | Chemchart[4] |

| LogP | 1.1 (Predicted) | PubChem[3] |

Note: The melting point, boiling point, and water solubility are predicted values and should be confirmed by experimental data.

Synthesis and Purification

The synthesis of 2-Amino-1,3-benzothiazole-6-carboxamide can be achieved through a two-step process starting from 4-aminobenzoic acid. The first step involves the construction of the 2-aminobenzothiazole ring system, followed by the amidation of the carboxylic acid group.

Step 1: Synthesis of 2-Aminobenzothiazole-6-carboxylic Acid

A common and effective method for the synthesis of 2-aminobenzothiazoles is the reaction of an aniline derivative with a thiocyanate salt in the presence of a halogen.[5] A procedure adapted from a patented method is described below.[5]

Reaction Scheme:

Synthesis of 2-Aminobenzothiazole-6-carboxylic Acid.

Experimental Protocol:

-

Suspend 4-aminobenzoic acid (1.0 eq) in methanol.

-

Add sodium thiocyanate (NaSCN) (1.1 eq) to the suspension.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add bromine (Br₂) (1.0 eq) dropwise, ensuring the temperature remains below -5 °C.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Filter the resulting precipitate and suspend it in 1 M hydrochloric acid (HCl).

-

Heat the suspension to reflux for 30 minutes.

-

Filter the hot solution and add concentrated HCl to the filtrate to precipitate the product.

-

Collect the white solid by filtration, wash with cold water, and dry to yield 2-aminobenzothiazole-6-carboxylic acid.[5]

Step 2: Amidation of 2-Aminobenzothiazole-6-carboxylic Acid

The conversion of the carboxylic acid to the primary amide can be achieved using standard amidation protocols. A common method involves the activation of the carboxylic acid, for example, with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia.

Reaction Scheme:

Amidation of 2-Aminobenzothiazole-6-carboxylic Acid.

Experimental Protocol:

-

To a stirred solution of 2-aminobenzothiazole-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled, stirred solution of concentrated aqueous ammonia.

-

Stir the mixture vigorously for 1-2 hours.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-1,3-benzothiazole-6-carboxamide.

Chemical Reactivity and Stability

The 2-aminobenzothiazole core is a highly reactive entity, amenable to a variety of chemical transformations.[1] The exocyclic amino group (at C2) and the endocyclic nitrogen are key sites for electrophilic attack, facilitating the synthesis of fused heterocyclic systems.[1] The benzene ring can also undergo electrophilic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused thiazole ring.

The carboxamide group at the C6 position is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Applications in Drug Discovery

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]

Targeting RNA Mismatches

A significant finding has positioned 2-Amino-1,3-benzothiazole-6-carboxamide as a molecule of interest for targeting non-canonical RNA structures.[1] Through a virtual screen of over 64,000 small molecules, it was identified as a compound that preferentially binds to a tandem UU:GA mismatch motif within an RNA hairpin stem.[1][7] This selective binding to a non-Watson-Crick base pair highlights a potential mechanism of action that deviates from traditional protein-targeting drugs.

The ability to specifically target RNA opens up new avenues for therapeutic intervention. Many diseases, including viral infections and certain genetic disorders, are driven by the function of specific RNA molecules. A small molecule that can bind to and modulate the function of a disease-associated RNA could represent a novel therapeutic strategy. The interaction of 2-Amino-1,3-benzothiazole-6-carboxamide with the UU:GA mismatch involves the formation of a sheared G-A pair, upon which the U-U pair stacks.[1]

Experimental Workflow for Identifying RNA-Binding Small Molecules:

Workflow for the identification of RNA-binding compounds.

Anticancer Potential

Derivatives of the 2-aminobenzothiazole scaffold have been extensively investigated as potential anticancer agents.[8][9][10] Their mechanisms of action are diverse and include the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[9] While the specific anticancer activity of 2-Amino-1,3-benzothiazole-6-carboxamide has not been extensively reported, its structural similarity to other potent anticancer 2-aminobenzothiazoles suggests that this is a promising area for future investigation. The unique RNA-binding properties of this compound could also be harnessed to target oncogenic RNAs.

Conclusion and Future Directions

2-Amino-1,3-benzothiazole-6-carboxamide is a fascinating molecule with significant potential in drug discovery. Its chemical tractability, coupled with its novel RNA-binding properties, makes it a valuable tool for chemical biology and a promising lead for the development of new therapeutics. Future research should focus on obtaining experimental validation of its physicochemical properties, optimizing its synthesis, and conducting comprehensive biological evaluations to fully elucidate its mechanism of action and therapeutic potential. The exploration of its structure-activity relationship through the synthesis of analogues will be crucial in developing more potent and selective RNA-targeting agents.

References

Sources

- 1. 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. 2-Amino-1,3-benzothiazole-6-carboxamide | C8H7N3OS | CID 606347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-6-carboxamide: A Promising Scaffold for Targeting RNA Mismatches

Introduction: The Emergence of a Structurally Significant RNA-Binding Molecule

In the landscape of modern drug discovery, ribonucleic acid (RNA) has transitioned from a passive messenger to a primary therapeutic target. Non-canonical structures within RNA, such as internal loops and mismatches, represent a vast and largely untapped chemical space for small molecule intervention. Within this exciting frontier, 2-Amino-1,3-benzothiazole-6-carboxamide has emerged as a molecule of significant interest. This guide provides an in-depth technical overview of its core characteristics, synthesis, and its validated application as a selective binder of a specific RNA structural motif, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

The compound, identified by CAS Number 111962-90-4 , possesses a rigid benzothiazole core functionalized with an amino group at the 2-position and a carboxamide at the 6-position. This specific arrangement of hydrogen bond donors and acceptors, coupled with the aromatic system, facilitates specific molecular recognition events, most notably with RNA.

Chemical Structure:

Figure 1: Chemical structure of 2-Amino-1,3-benzothiazole-6-carboxamide.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings. While experimentally determined data for this specific molecule is not widely published, computational predictions provide valuable guidance for handling and assay development.

| Property | Value (Computed) | Data Source |

| Molecular Formula | C₈H ₇N₃OS | PubChem[1] |

| Molecular Weight | 193.23 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Polar Surface Area | 110 Ų | PubChem[1] |

| SMILES | C1=CC2=C(C=C1C(=O)N)SC(=N2)N | PubChem[1] |

| InChIKey | HPRLVAQRFQEQPF-UHFFFAOYSA-N | PubChem[1] |

Table 1: Computed Physicochemical Properties of 2-Amino-1,3-benzothiazole-6-carboxamide.

These properties suggest a molecule with moderate polarity, capable of engaging in multiple hydrogen bonding interactions, a key feature for its biological activity. Its relatively low molecular weight adheres to general guidelines for drug-likeness.

Part 2: Synthesis Pathway and Methodologies

The synthesis of 2-Amino-1,3-benzothiazole-6-carboxamide can be logically approached via a two-stage process: formation of the core benzothiazole ring system followed by functional group modification. The following protocol is a synthesized methodology based on established benzothiazole synthesis routes and standard amidation reactions.[2]

Logical Synthesis Workflow

The causality behind this experimental design is to first build the stable, heterocyclic core and then perform the less harsh amidation reaction. Starting with a readily available 4-aminobenzoate derivative allows for the key cyclization step, which forms the benzothiazole ring. Subsequent amidation of the ester is a high-yielding and well-understood transformation.

Caption: Proposed two-step synthesis workflow.

Protocol 1: Synthesis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

This protocol is adapted from the efficient synthesis of substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives.[2]

-

Step 1: Reaction Setup

-

Dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of potassium thiocyanate (KSCN) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture for 45 minutes at room temperature to ensure complete dissolution and formation of the thiourea intermediate in situ.

-

-

Step 2: Cyclization

-

Cool the reaction mixture to 10 °C in an ice bath.

-

Dissolve 2 equivalents of bromine (Br₂) in a minimal amount of glacial acetic acid.

-

Add the bromine solution dropwise to the cooled reaction mixture. The dropwise addition is critical to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

-

Step 3: Work-up and Isolation

-

Pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Neutralize the mixture carefully with a concentrated aqueous ammonia solution to precipitate the free base of the product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Protocol 2: Amidation to 2-Amino-1,3-benzothiazole-6-carboxamide

This is a standard procedure for converting a methyl ester to a primary amide.

-

Step 1: Reaction Setup

-

Dissolve the purified methyl 2-amino-1,3-benzothiazole-6-carboxylate (1 equivalent) in a pressure-rated vessel with a suitable solvent, such as methanol.

-

Saturate the solution with ammonia (NH₃) gas at 0 °C or use a concentrated solution of ammonia in methanol. Alternatively, aqueous ammonium hydroxide can be used.

-

-

Step 2: Aminolysis

-

Seal the vessel and heat the mixture. The required temperature and time will vary (e.g., 70-100 °C for several hours to overnight) and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Step 3: Isolation and Purification

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the solvent under reduced pressure.

-

The resulting solid is the crude 2-Amino-1,3-benzothiazole-6-carboxamide. Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the final compound.

-

Part 3: Mechanism of Action and Application in RNA Targeting

The primary significance of 2-Amino-1,3-benzothiazole-6-carboxamide for drug discovery professionals lies in its ability to selectively bind a specific non-canonical RNA motif.

Target Motif: The Tandem U-U:G-A Mismatch

Research has demonstrated that this compound preferentially binds to an RNA hairpin stem containing a tandem UU:GA mismatch motif (5'-UG-3':5'-AU-3').[3] This type of internal loop is a common structural feature in various functional RNAs, and its stability and structure are often dependent on the flanking base pairs.[4]

The G-A mismatch typically forms a sheared base pair, which stacks upon the U-U pair.[5][6] The specific three-dimensional arrangement of these non-Watson-Crick pairs creates a unique binding pocket in the RNA's major groove.

Molecular Basis of Selective Binding

The selectivity of 2-Amino-1,3-benzothiazole-6-carboxamide for this motif is a textbook example of structure-based molecular recognition. Analysis of the complex's 3D structure (PDB ID: 6VZC) reveals the causal basis for this interaction.[5]

-

Hydrogen Bonding: The 2-amino group and the 6-carboxamide group of the benzothiazole are perfectly positioned to act as hydrogen bond donors and acceptors. They form a network of specific hydrogen bonds with the functional groups of the bases in the mismatch and the flanking nucleotides, which are exposed in the major groove.

-

Shape Complementarity: The planar benzothiazole ring intercalates or stacks within the pocket created by the non-canonical base pairs, maximizing van der Waals contacts.

-

Extended Recognition: The binding of the small molecule not only involves the mismatch itself but also extends to include the flanking A-U and G-C base pairs, highlighting the importance of the local structural context for affinity.[3]

Caption: Key interactions driving selective binding.

Biological Significance of the Target Motif

Tandem G-A mismatches are not random errors but are conserved structural elements in many important RNAs, including ribosomal RNA (rRNA) and viral RNAs. Their presence can induce bends or other conformational features crucial for RNA folding and interaction with proteins or other RNAs. By selectively targeting these motifs, small molecules like 2-Amino-1,3-benzothiazole-6-carboxamide offer a potential mechanism to modulate the function of these RNAs, presenting novel therapeutic strategies for antiviral or antibacterial agents.

Part 4: Experimental Validation Protocols

Validating the interaction between a small molecule and its RNA target is a critical step. Isothermal Titration Calorimetry (ITC) and Electrophoretic Mobility Shift Assays (EMSA) are two gold-standard, self-validating techniques for this purpose.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔG, ΔH, ΔS) and stoichiometry (n) in a single experiment.[7][8]

-

Step 1: Sample Preparation

-

Synthesize or purchase the target RNA hairpin containing the UU:GA motif and a control RNA without the motif. Purify by denaturing PAGE and desalt thoroughly.

-

Prepare a concentrated, validated stock solution of 2-Amino-1,3-benzothiazole-6-carboxamide in a suitable buffer (e.g., 100% DMSO).

-

Prepare the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl). Dialyze both the RNA and the ligand solution against this same buffer batch to minimize heats of dilution. The final DMSO concentration should be identical in both the cell and syringe solutions and kept low (<5%).

-

-

Step 2: Instrument Setup

-

Step 3: Titration

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of small (e.g., 1-2 µL) injections of the ligand into the RNA solution, allowing the system to reach equilibrium after each injection.

-

Record the heat change after each injection.

-

-

Step 4: Data Analysis

-

Integrate the heat peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software (e.g., Origin) to determine the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and stoichiometry (n).[7]

-

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA) for Binding Confirmation

EMSA, or a gel shift assay, provides a qualitative or semi-quantitative visual confirmation of binding.[9] The principle is that an RNA-ligand complex will migrate more slowly through a non-denaturing gel than the free RNA.[10]

-

Step 1: RNA Probe Preparation

-

Label the 5' end of the RNA probe with [γ-³²P]ATP using T4 polynucleotide kinase or use a fluorescent label. Purify the labeled probe.

-

Refold the RNA by heating to 85-95 °C for 3 minutes and slow-cooling to room temperature to ensure proper conformation.

-

-

Step 2: Binding Reaction

-

In a series of tubes, set up binding reactions containing a constant, low concentration of labeled RNA probe (e.g., <1 nM) in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl₂).

-

Add increasing concentrations of 2-Amino-1,3-benzothiazole-6-carboxamide to each tube. Include a "no ligand" control.

-

To demonstrate specificity, include competition reactions where a large molar excess of unlabeled "cold" target RNA or an unlabeled non-specific RNA is pre-incubated with the ligand before adding the labeled probe.

-

Incubate reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

-

Step 3: Electrophoresis

-

Load the samples onto a pre-run, non-denaturing polyacrylamide gel (e.g., 6-8% in TBE buffer).[9]

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

-

-

Step 4: Visualization and Analysis

-

Dry the gel and expose it to a phosphor screen or film (for ³²P) or scan using a fluorescent imager.

-

A "shifted" band, corresponding to the slower-migrating RNA-ligand complex, should appear and increase in intensity with increasing ligand concentration. The specific competitor should reduce the intensity of the shifted band, while the non-specific competitor should not.

-

Conclusion and Future Outlook

2-Amino-1,3-benzothiazole-6-carboxamide stands as a well-validated chemical tool and a promising starting point for fragment-based drug design campaigns targeting RNA. Its defined structure, accessible synthesis, and, most importantly, its selective interaction with the r(UU:GA) mismatch motif provide a solid foundation for further research. Future efforts will likely focus on optimizing the affinity and specificity of this scaffold, exploring its efficacy in cell-based models containing relevant RNA targets, and broadening the understanding of which other non-canonical RNA structures can be targeted with similar benzothiazole-based chemotypes. This guide provides the core technical knowledge necessary for researchers and drug development professionals to engage with and build upon this exciting work.

References

-

Da Veiga, C., Mezher, J., Dumas, P., & Ennifar, E. (2016). Isothermal Titration Calorimetry: Assisted Crystallization of RNA-Ligand Complexes. Methods in Molecular Biology, 1320, 127-43. Available from: [Link]

-

Salim, N. N., & Feig, A. L. (2009). Isothermal Titration Calorimetry of RNA. Methods in Enzymology, 469, 25-41. Available from: [Link]

-

Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., Peterlin Mašič, L., & Tomašič, T. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(34), 21834–21844. Available from: [Link]

-

Jebur, A. K., Abdullah, W., Saleh, H. M., & Waad, L. (n.d.). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. Available from: [Link]

-

Feig, A. L. (2011). Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology, 747, 127-44. Available from: [Link]

-

Salim, N. N., & Feig, A. L. (2009). Isothermal Titration Calorimetry of RNA. ResearchGate. Available from: [Link]

-

Singh, J., & Kumar, P. (2018). Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay). Bio-protocol, 8(2). Available from: [Link]

-

Ennifar, E. (2016). Using Isothermal Titration Calorimetry Technique for Structural Studies. AZoM.com. Available from: [Link]

-

Nikonowicz, E.P., & Chang, A.T. (2020). 6VZC: Tandem UU:GA mismatch within an RNA helix. RCSB PDB. Available from: [Link]

-

Shcherbakova, I., Mitkin, O., & Zavarzin, I. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4995. Available from: [Link]

-

Heus, H. A., & Pardi, A. (1997). The detailed structure of tandem G.A mismatched base-pair motifs in RNA duplexes is context dependent. Journal of Molecular Biology, 271(1), 147-58. Available from: [Link]

-

Ling, J., & Morin, S. D. (2016). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Journal of Visualized Experiments, (117). Available from: [Link]

-

Ling, J., & Morin, S. D. (2016). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Journal of Visualized Experiments. Available from: [Link]

-

Muckenthaler, M. U., Galy, B., & Hentze, M. W. (2014). Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example. Journal of Visualized Experiments, (94). Available from: [Link]

-

JoVE. (2023). Electrophoretic Mobility Shift Assay EMSA. Available from: [Link]

-

Chang, A. T., Chen, L., Song, L., Zhang, S., & Nikonowicz, E. P. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). Biochemistry, 59(35), 3225-3234. Available from: [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available from: [Link]

-

Ansari, M. F., & Bhandari, S. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 22. Available from: [Link]

-

Walter, A. E., Wu, M., & Turner, D. H. (1994). The stability and structure of tandem GA mismatches in RNA depend on closing base pairs. Biochemistry, 33(37), 11349-54. Available from: [Link]

-

Walter, A. E., Wu, M., & Turner, D. H. (1994). The Stability and Structure of Tandem GA Mismatches in RNA Depend on Closing Base Pairs. Biochemistry. Available from: [Link]

-

D'Ascenzo, L., et al. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). bioRxiv. Available from: [Link]

-

Perdersen, L. W., et al. (1996). G.A and U.U mismatches can stabilize RNA internal loops of three nucleotides. Biochemistry, 35(50), 16105-9. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606347, 2-Amino-1,3-benzothiazole-6-carboxamide. PubChem. Available from: [Link]

-

Djossu, A. R., et al. (2025). 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate. IUCrData, 10(5). Available from: [Link]

-

Djossu, A. R., et al. (2025). 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate. Acta Crystallographica Section E, E81(Pt 6), 843-846. Available from: [Link]

Sources

- 1. 2-Amino-1,3-benzothiazole-6-carboxamide | C8H7N3OS | CID 606347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The stability and structure of tandem GA mismatches in RNA depend on closing base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. The detailed structure of tandem G.A mismatched base-pair motifs in RNA duplexes is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Electrophoretic Mobility Shift Assay EMSA [jove.com]

The Multifaceted Biological Activities of 2-Aminobenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective effects. For each area, we delve into the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, bridging the gap between foundational knowledge and practical application in the pursuit of novel therapeutics based on the 2-aminobenzothiazole core.

Introduction: The 2-Aminobenzothiazole Scaffold - A Cornerstone in Medicinal Chemistry

The 2-aminobenzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring with an amino group at the 2-position, has emerged as a cornerstone in the design and synthesis of novel therapeutic agents.[1] Its structural rigidity, coupled with the synthetic tractability of the amino group and the benzothiazole ring system, allows for extensive chemical modifications, leading to a diverse library of derivatives with a wide array of biological activities.[2] This versatility has captured the attention of medicinal chemists, leading to the development of compounds with potent and selective activities against various diseases.[1][3] This guide will provide a comprehensive overview of the key biological activities of 2-aminobenzothiazole derivatives, supported by mechanistic insights and practical experimental methodologies.

Anticancer Activity: Targeting Multiple Hallmarks of Malignancy

2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various key proteins and signaling pathways involved in tumor growth, proliferation, and survival.[4][5]

Mechanism of Action: Inhibition of Key Kinases and Signaling Pathways

A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[4]

-

Tyrosine Kinase Inhibition: Many derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[1] EGFR inhibition disrupts signaling pathways that drive cell proliferation and survival in various cancers.[4]

-

Serine/Threonine Kinase Inhibition: Derivatives have also shown inhibitory activity against serine/threonine kinases like Cyclin-Dependent Kinases (CDKs) and Raf kinases, which are critical for cell cycle progression and the MAPK/ERK signaling pathway, respectively.[4]

-

PI3K/AKT/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, promoting cell growth, proliferation, and survival.[6][7][8] Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K, particularly the PI3Kα isoform, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[9]

RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Aminobenzothiazole -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; }

VEGF [label="VEGF-A", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

VEGF -> VEGFR2 [label="Binds & Activates"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> Angiogenesis [label="Promotes"]; PI3K -> Angiogenesis [label="Promotes"]; Aminobenzothiazole -> VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; }

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| OMS5 | Not PI3Kγ | A549 (Lung) | 22.13 - 61.03 | [10] |

| OMS14 | Not PI3Kγ | MCF-7 (Breast) | 22.13 - 61.03 | [10] |

| Compound 12 | EGFR | MCF-7 (Breast) | 2.49 | [4] |

| Compound 13 | EGFR | HCT116 (Colon) | 6.43 | [4] |

| Compound 20 | VEGFR-2 | HCT-116 (Colon) | 7.44 | [4] |

| Compound 24 | Not specified | C6 (Glioma) | 4.63 | [4] |

| Compound 25 | c-MET | MKN-45 (Gastric) | 0.01 | [4] |

| Compound 8i | PI3Kα | MCF-7 (Breast) | 6.34 | [9] |

| Compound 17d | Not specified | HepG2 (Liver) | 0.41 | [1] |

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of 2-aminobenzothiazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

2-Aminobenzothiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-aminobenzothiazole derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

This protocol describes a luminescence-based assay to quantify the inhibitory activity of 2-aminobenzothiazole derivatives on recombinant human VEGFR-2 kinase.[14][15]

Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

Materials:

-

Recombinant Human VEGFR-2

-

Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

Kinase Buffer

-

ATP

-

2-Aminobenzothiazole derivative

-

ADP-Glo™ or Kinase-Glo® MAX Assay Kit (Promega)

-

DMSO

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the stock solution.

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

-

Prepare serial dilutions of the 2-aminobenzothiazole derivative in 1x Kinase Buffer with a constant percentage of DMSO.

-

Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

-

-

Assay Execution:

-

Add the master mix to the wells of a 96-well plate.

-

Add the diluted inhibitor to the test wells.

-

Add buffer with DMSO to the positive control (100% activity) and blank (no enzyme) wells.

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (blank wells).

-

Calculate the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Antimicrobial Activity: Combating Pathogenic Microbes

2-Aminobenzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[6][16]

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation for many derivatives. However, proposed mechanisms include:

-

Inhibition of essential enzymes: Derivatives may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of cell membrane integrity: Some compounds may interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Data: In Vitro Antimicrobial Activity

| Compound ID | Microorganism | Activity (Zone of Inhibition, mm) | Reference |

| Compound A1 | Bacillus subtilis (Gram-positive) | 22-33 | [16] |

| Compound B1 | Escherichia coli (Gram-negative) | 22-28 | [16] |

Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol describes the agar well diffusion method for preliminary screening of the antimicrobial activity of 2-aminobenzothiazole derivatives.[7][17]

Principle: The test compound diffuses from a well through the solidified agar medium and inhibits the growth of the inoculated microorganism. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Materials:

-

Test microorganisms (bacterial and/or fungal strains)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

2-Aminobenzothiazole derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic/antifungal drug (positive control)

-

Solvent (negative control)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Agar Plates:

-

Prepare and sterilize the agar medium according to the manufacturer's instructions.

-

Pour the molten agar into sterile petri dishes and allow it to solidify.

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Uniformly spread the inoculum over the surface of the agar plate using a sterile swab.

-

-

Well Preparation and Compound Addition:

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Anticonvulsant Activity: Modulating Neuronal Excitability

Several 2-aminobenzothiazole derivatives have been identified as having promising anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[5][14]

Mechanism of Action

The anticonvulsant activity of some 2-aminobenzothiazole derivatives is attributed to the inhibition of the enzyme carbonic anhydrase.[14] Carbonic anhydrase inhibitors can alter pH in the brain, leading to a reduction in neuronal hyperexcitability.

Quantitative Data: In Vivo Anticonvulsant Activity

| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |

| Compound 5i | MES | 50.8 | [14] |

| Compound 5j | scPTZ | 52.8 | [14] |

| Compound 52 | MES | 25.49 (µmol/kg) | [5] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs that prevent seizure spread.

Principle: An electrical stimulus is applied to induce a tonic-clonic seizure in the animal. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

Materials:

-

Mice or rats

-

Corneal electrodes

-

A constant-current shock generator

-

2-Aminobenzothiazole derivative

-

Vehicle (e.g., saline, Tween 80)

Procedure:

-

Animal Preparation and Dosing:

-

Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at various doses.

-

Allow for a pre-treatment time for the compound to be absorbed and distributed.

-

-

MES Induction:

-

Apply a drop of saline to the eyes of the animal to ensure good electrical contact.

-

Place the corneal electrodes on the corneas.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

-

Observation:

-

Observe the animal for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

-

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

2-Aminobenzothiazole derivatives have shown significant anti-inflammatory effects in various preclinical models.[18][19]

Mechanism of Action

The anti-inflammatory activity of these compounds is often associated with the inhibition of key inflammatory enzymes like cyclooxygenase (COX), which are responsible for the production of prostaglandins, potent inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[5][8][20]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Pletismometer or digital calipers

-

2-Aminobenzothiazole derivative

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Vehicle

Procedure:

-

Animal Dosing:

-

Administer the test compound, standard drug, or vehicle to different groups of rats (e.g., orally or intraperitoneally).

-

-

Induction of Edema:

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = ((Edema in control group - Edema in treated group) / Edema in control group) * 100

-

The results will indicate the anti-inflammatory potency of the test compound.

-

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that 2-aminobenzothiazole derivatives may possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[21][22]

Mechanism of Action: Targeting Key Enzymes in Neurodegeneration

-

Cholinesterase Inhibition: Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[21] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.[15]

-

Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B, an enzyme that metabolizes dopamine, can increase dopamine levels and also reduce oxidative stress in the brain, both of which are implicated in the pathology of neurodegenerative diseases.[15][23]

ACh [label="Acetylcholine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AChE [label="AChE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cognition [label="Improved\nCognition", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dopamine [label="Dopamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAOB [label="MAO-B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection &\nReduced Oxidative Stress", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

AChE -> ACh [label="Degrades"]; ACh -> Cognition [label="Enhances"]; MAOB -> Dopamine [label="Degrades"]; Dopamine -> Neuroprotection [label="Contributes to"]; Aminobenzothiazole -> AChE [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; Aminobenzothiazole -> MAOB [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; }

Quantitative Data: In Vitro Neuroprotective Activity

| Compound ID | Target | IC₅₀ (nM) | Reference |

| Compound 4f | AChE | 23.4 | [24] |

| Compound 4f | MAO-B | 40.3 | [24] |

| Compound 4a | AChE | 56.3 | [25] |

| Compound 4a | MAO-B | 67.4 | [24] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method for determining the AChE inhibitory activity of 2-aminobenzothiazole derivatives.[19][26][27]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

2-Aminobenzothiazole derivative

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the 2-aminobenzothiazole derivative in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

In each well, add:

-

Phosphate buffer

-

Test compound solution (or buffer for control)

-

DTNB solution

-

AChE solution

-

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition using the formula: % Inhibition = ((Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction) * 100

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The 2-aminobenzothiazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents with a remarkable diversity of biological activities. The insights and protocols provided in this guide aim to facilitate the rational design, synthesis, and evaluation of new 2-aminobenzothiazole derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action for many of these compounds, which will enable the optimization of their potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across a wide range of diseases.

References

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. 2014. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. ResearchGate. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]

-

synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. PubMed Central. [Link]

-

Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. MDPI. [Link]

-

Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry. [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. PubMed. [Link]

-

Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpretations. PubMed. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. [Link]

-

PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. ResearchGate. [Link]

-

Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. PubMed. [Link]

-

Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

General chemical structure of 2-aminobenzothiazole derivatives linked... ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

Synthesis, Characterization, and Cholinesterase Inhibitory Activity of 2‐Aminothiazole Derivatives. ResearchGate. [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer’s disease. Royal Society of Chemistry. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. uu.diva-portal.org [uu.diva-portal.org]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. japsonline.com [japsonline.com]

The 2-Aminobenzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-aminobenzothiazole moiety, a privileged heterocyclic scaffold, has carved a significant niche in the landscape of medicinal chemistry.[1][2] Comprising a fused benzene and thiazole ring with a highly versatile amino group at the 2-position, this scaffold serves as a foundational building block for a vast array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for interactions with a wide spectrum of biological targets, leading to the development of therapeutic agents with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This technical guide provides a comprehensive exploration of the 2-aminobenzothiazole core, delving into its synthesis, physicochemical characteristics, key biological activities, and the underlying mechanisms of action that govern its therapeutic potential.

I. The Foundation: Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of the 2-aminobenzothiazole scaffold is paramount for the rational design of novel derivatives and for predicting their behavior in biological systems.[4] These properties fundamentally influence the absorption, distribution, metabolism, and excretion (ADME) profile of any drug candidate.[4]

A. Core Physicochemical Characteristics

The parent 2-aminobenzothiazole molecule is typically a white to beige or grayish powder or flakes.[4][5] Its key physicochemical data are summarized in the table below. The presence of the amino group and the nitrogen and sulfur heteroatoms in the thiazole ring imparts a unique electronic distribution, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂S | [4][6] |

| Molecular Weight | 150.20 g/mol | [4][5] |

| Melting Point | 126 - 134 °C | [4] |

| pKa | 4.48 (at 20°C) | [4] |

| Solubility in Water | < 0.1 g/100 mL (at 19 °C) | [4][6] |

| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, and diethyl ether | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.9 | [7] |

B. Synthetic Strategies: From Classical to Contemporary

The synthesis of the 2-aminobenzothiazole scaffold and its derivatives has evolved significantly, with modern methods offering improved yields, procedural simplicity, and the capacity for rapid library generation.[2][8]

The traditional and most common method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[2][9]

Experimental Protocol: Classical Synthesis of a 2-Aminobenzothiazole Derivative [2]

-

Dissolution: Dissolve the appropriately substituted aniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

-

Cooling: Cool the reaction mixture in an ice bath to maintain a temperature below 10°C.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Precipitation: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent, such as ethanol, to obtain the purified 2-aminobenzothiazole derivative.

Contemporary synthetic strategies focus on efficiency and versatility. These include:

-

One-Pot Multicomponent Reactions: These reactions offer a streamlined approach to generate molecular diversity by combining three or more reactants in a single step.[10]

-

Solid-Phase Synthesis: This technique is particularly valuable for creating large libraries of 2-aminobenzothiazole derivatives for high-throughput screening.[9][11] The scaffold is assembled on a solid support, allowing for easy purification by simple filtration.[11]

-

Catalyst-Assisted Synthesis: The use of catalysts like iron(III) chloride in aqueous media provides an environmentally friendly and efficient route to 2-aminobenzothiazoles.[12]

-

Ionic Liquids: These have been employed as green alternative solvents that can enhance reaction rates and yields.[13]

The general workflow for the solid-phase synthesis of a 2-aminobenzothiazole library is depicted in the diagram below.

Caption: Solid-phase synthesis workflow for a 2-aminobenzothiazole library.

II. The Spectrum of Activity: Biological Targets and Therapeutic Potential

The true power of the 2-aminobenzothiazole scaffold lies in its remarkable ability to interact with a diverse array of biological targets, leading to a wide range of pharmacological activities.[1][2]

A. Anticancer Activity: A Multi-pronged Attack

2-aminobenzothiazole derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against numerous cancer cell lines.[14][15][16] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.[15]

A primary mechanism of anticancer action is the inhibition of various protein kinases that play crucial roles in cancer cell proliferation, survival, and metastasis.[1][14][17]

-

Tyrosine Kinases: Derivatives have been shown to inhibit tyrosine kinases such as EGFR, VEGFR-2, and FAK.[14][17]

-

Serine/Threonine Kinases: These compounds can also target serine/threonine kinases like Aurora kinases, CDKs, and RAF.[14][17]

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth and is frequently overactive in cancer.[15][18] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway.[15][18]

The diagram below illustrates the central role of the PI3K/Akt/mTOR signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects through other mechanisms, including:

-

Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[14]

-

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a class of anticancer agents, and some 2-aminobenzothiazole compounds have shown activity against these enzymes.[17]

The following table summarizes the anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [14] |

| A549 (Lung) | 9.62 ± 1.14 | [14] | |

| A375 (Melanoma) | 8.07 ± 1.36 | [14] | |

| OMS5 | A549 (Lung) | 22.13 | [3][18] |

| MCF-7 (Breast) | 61.03 | [3][18] | |

| OMS14 | A549 (Lung) | 24.54 | [3][18] |

| MCF-7 (Breast) | 52.87 | [3][18] | |

| Compound 8i | MCF-7 (Breast) | 6.34 | [16] |

| Compound 8m | MCF-7 (Breast) | 8.30 | [16] |

B. Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents.[19] 2-Aminobenzothiazole derivatives have demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][20]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of a suitable agar medium.

-

Application of Discs: Place sterile filter paper discs impregnated with known concentrations of the synthesized 2-aminobenzothiazole derivatives onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

-

Comparison: Compare the zone diameters with those of standard antibiotics (e.g., streptomycin or norfloxacin) and a solvent control.[19]

The following table presents the antimicrobial activity of representative 2-aminobenzothiazole derivatives.

| Compound ID | Microorganism | Zone of Inhibition (mm) at 100 µg/ml | Standard Drug (Zone of Inhibition) | Reference |

| B1 | Bacillus subtilis | 20 | Norfloxacin (38 mm) | [19] |

| B1 | Escherichia coli | 22 | Norfloxacin (26 mm) | [19] |

Some derivatives have shown particular promise as antifungal agents, with potent activity against Candida species.[21]

C. Neuroprotective and Other Activities

The versatility of the 2-aminobenzothiazole scaffold extends to the central nervous system. Riluzole, a marketed drug for the treatment of amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative.[14][22][23] This has spurred research into novel derivatives with neuroprotective properties.[22] Additionally, this scaffold has been explored for its anti-inflammatory, antidiabetic, and antiviral activities.[23][24]

III. Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of 2-aminobenzothiazole derivatives. The ease of functionalization at the C2-amino group and on the benzene ring allows for systematic modifications to probe these relationships.[2][20]

Key SAR insights include:

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly impact biological activity. For instance, electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold and its interactions with target proteins.[20]

-

Modifications of the C2-Amino Group: Derivatization of the exocyclic amino group is a common strategy to enhance potency and modulate physicochemical properties. For example, the introduction of different amine or piperazine moieties has been shown to influence anticancer activity.[3][18] The N-propyl imidazole moiety has been identified as critical for the antibacterial activity of certain derivatives against S. aureus.[20][25]

IV. Future Perspectives

The 2-aminobenzothiazole scaffold continues to be a highly attractive and fruitful starting point for the discovery of novel therapeutic agents.[1] Its synthetic tractability and the broad spectrum of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

-

Development of More Selective Inhibitors: Fine-tuning the scaffold to achieve higher selectivity for specific biological targets to minimize off-target effects and improve safety profiles.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of 2-aminobenzothiazole derivatives in less explored areas of medicine.

-

Application of Advanced Drug Delivery Systems: Formulating potent but poorly soluble derivatives into advanced drug delivery systems to enhance their bioavailability and therapeutic efficacy.

V. References

-

2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (n.d.). IAJESM. Retrieved January 9, 2026, from

-

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole. (2025). Benchchem. Retrieved January 9, 2026, from

-

The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry. (2025). Benchchem. Retrieved January 9, 2026, from

-

Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). [No Source Provided]. Retrieved January 9, 2026, from

-

Salih, O. M., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved January 9, 2026, from

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved January 9, 2026, from

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 9, 2026, from

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23). [No Source Provided]. Retrieved January 9, 2026, from

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PubMed Central. Retrieved January 9, 2026, from

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). National Library of Medicine. Retrieved January 9, 2026, from

-

Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from

-

2-Aminobenzothiazole derivatives: search for new antifungal agents. (n.d.). National Library of Medicine. Retrieved January 9, 2026, from

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). PubMed Central. Retrieved January 9, 2026, from

-

Application Notes & Protocols: Solid-Phase Synthesis of a 2-Aminobenzothiazole Library. (2025). Benchchem. Retrieved January 9, 2026, from

-

Jangid, D. K., et al. (2017, July 1). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 9, 2026, from

-

The 2-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities. (2025). Benchchem. Retrieved January 9, 2026, from

-

Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. (n.d.). [No Source Provided]. Retrieved January 9, 2026, from

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2023, June 1). National Library of Medicine. Retrieved January 9, 2026, from

-

Benzo(d)thiazol-2-amine. (n.d.). PubChem. Retrieved January 9, 2026, from

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. (n.d.). ResearchGate. Retrieved January 9, 2026, from

-

Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. (n.d.). Spanish Drug Discovery Network. Retrieved January 9, 2026, from

-

physicochemical properties of 2-aminobenzothiazole. (2025, December). Benchchem. Retrieved January 9, 2026, from

-

Salih, O. M., et al. (2024, March 14). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Retrieved January 9, 2026, from

-

Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from

-

Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ResearchGate. Retrieved January 9, 2026, from

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2023, January 23). Microbiology Spectrum. Retrieved January 9, 2026, from

-

Schematic representation of structure-activity relationship for the 27–46 series. (n.d.). ResearchGate. Retrieved January 9, 2026, from

-

Verma, A., et al. (2025, October 18). Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives. ResearchGate. Retrieved January 9, 2026, from

-

2-Aminobenzothiazole deriv., 2. (n.d.). PubChem. Retrieved January 9, 2026, from

-